A Predictive Spectroscopic and Analytical Workflow for 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
A Predictive Spectroscopic and Analytical Workflow for 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (Molecular Formula: C₇H₃BrF₄O). In the absence of publicly available experimental data for this specific compound, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework for characterization and a practical, self-validating workflow for experimental verification.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene presents a unique combination of substituents on an aromatic ring. The bromine atom, multiple fluorine atoms, and the difluoromethoxy group each exert distinct electronic and steric effects, which are expected to result in a highly informative and complex set of spectroscopic data. The analysis that follows is based on established principles of substituent effects on chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei necessitates a multi-nuclear approach.
Predicted ¹H NMR Spectrum
The molecule contains two distinct protons: one on the aromatic ring (H-4) and one in the difluoromethoxy group (-OCHF₂).
-
Aromatic Proton (H-4): This proton is flanked by a bromine atom and a fluorine atom. It is expected to appear as a multiplet due to coupling with the adjacent fluorine at C-3 (³JHF) and the more distant fluorine at C-1 (⁴JHF). The trifluoromethyl group is a strong electron-withdrawing group, which can influence the shielding of nearby protons.[1]
-
Difluoromethoxy Proton (-OCHF₂): This proton is directly attached to a carbon bearing two fluorine atoms. It will appear as a triplet due to coupling with the two geminal fluorine atoms (²JHF). This coupling is typically large.[2]
| Predicted Proton Signal | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.20 - 7.60 | Triplet of doublets (td) or multiplet (m) | ³JHF, ⁴JHF |
| -OCH F₂ | 6.60 - 7.00 | Triplet (t) | ²JHF ≈ 50-60 Hz |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to be particularly informative, with two distinct fluorine environments.[3][4] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for structural analysis of fluorinated compounds.[3][5]
-
Aromatic Fluorines (F-1, F-3): These two fluorines are in different environments and are expected to couple to each other (³JFF), as well as to the aromatic proton H-4 (³JHF and ⁴JHF).
-
Difluoromethoxy Fluorines (-OCHF₂): These two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the geminal proton (²JHF).
| Predicted Fluorine Signal | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-1, F-3 | -110 to -140 | Multiplets (m) | ³JFF, ³JHF, ⁴JHF |
| -OCHF₂ | -90 to -100 | Doublet (d) | ²JHF ≈ 50-60 Hz |
Long-range ¹⁹F-¹⁹F coupling constants are commonly observed and can provide additional structural insights.[3] The complexity of these spectra may necessitate advanced NMR experiments like ¹H{¹⁹F} decoupling to simplify the proton spectrum and aid in assigning couplings.[6]
Predicted ¹³C NMR Spectrum
Due to the molecule's asymmetry, seven unique carbon signals are expected in the proton-decoupled ¹³C NMR spectrum. The signals for carbons bonded to fluorine will exhibit significant splitting due to ¹³C-¹⁹F coupling, which can be large (up to 250 Hz or more).[7][8]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine (C-1, C-2, C-3) will show large one-bond C-F coupling constants (¹JCF). The carbon attached to the difluoromethoxy group (C-2) will also be split into a triplet by the two fluorine atoms of that group.
-
Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to coupling with the two directly attached fluorine atoms (¹JCF). These carbons typically resonate between 109-117 ppm.[9]
| Predicted Carbon Signal | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-Br | 110 - 125 | Singlet or small multiplet |
| C-F (Aromatic) | 150 - 165 | Doublet (¹JCF ≈ 240-260 Hz) |
| C-O | 145 - 160 | Triplet of doublets |
| Aromatic CH | 115 - 130 | Doublet of doublets |
| -OC HF₂ | 115 - 125 | Triplet (¹JCF ≈ 230-250 Hz) |
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions corresponding to the various functional groups present in the molecule.
-
C-F Stretching: Strong absorptions are expected in the 1100-1400 cm⁻¹ region, characteristic of aromatic C-F bonds and the C-F bonds of the difluoromethoxy group.
-
C-O Stretching: Aryl alkyl ethers typically show two strong bands for asymmetric and symmetric C-O-C stretching.[10][11] For this molecule, expect a strong asymmetric C-O stretch around 1200-1275 cm⁻¹.[12][13]
-
Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹.
-
C-Br Stretching: A weak to medium absorption is expected in the 500-650 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | ~3050 - 3100 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |
| C-F Stretch (Aromatic & Aliphatic) | 1100 - 1400 | Strong, Multiple Bands |
| C-Br Stretch | 500 - 650 | Medium to Weak |
Predicted Mass Spectrum (MS)
The mass spectrum is expected to provide the molecular weight and key fragmentation patterns that confirm the structure.
-
Molecular Ion Peak: A key feature will be the presence of a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance ratio of approximately 1:1).[14][15] The predicted nominal mass for C₇H₃⁷⁹BrF₄O is 242 g/mol .
-
Major Fragmentation Pathways:
-
Loss of a Bromine Radical: [M - Br]⁺
-
Loss of the Difluoromethoxy Group: [M - OCHF₂]⁺
-
Formation of Bromide Ion: In negative ion mode with in-source fragmentation, the detection of m/z 79 and 81 corresponding to the bromide isotopes can be a selective way to identify brominated compounds.[16]
-
Experimental Verification Workflow
To validate the predicted data, a rigorous, self-validating experimental workflow is essential. This protocol ensures data integrity and reproducibility.
Diagram: Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the complete spectroscopic characterization of the target compound.
Sample Preparation
-
NMR Spectroscopy: Dissolve 10-50 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).[17] Ensure the NMR tube is clean and free of any ferromagnetic impurities.[18]
-
FT-IR Spectroscopy: For a liquid or solid sample, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample preparation.[19] A small amount of the sample is placed directly on the clean ATR crystal.[20][21]
-
Mass Spectrometry: Prepare a dilute solution (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation and Data Acquisition Protocols
5.2.1. NMR Spectroscopy Protocol [18][22]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Ensure the instrument is properly shimmed.
-
¹H NMR: Acquire a standard one-pulse proton spectrum.
-
¹⁹F NMR: Acquire a standard one-pulse fluorine spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An experiment with simultaneous ¹H and ¹⁹F decoupling may be necessary to simplify the spectrum and assign all carbon signals.[23]
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D correlation spectra to definitively assign proton-proton, carbon-proton, and long-range carbon-proton correlations.
5.2.2. FT-IR Spectroscopy Protocol [20][24]
-
Background Scan: Obtain a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place the sample on the ATR crystal, apply pressure to ensure good contact, and acquire the sample spectrum.[19]
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
5.2.3. Mass Spectrometry Protocol
-
Ionization Method: Direct Analysis in Real Time (DART) is an excellent choice for rapid analysis with minimal sample preparation.[25][26][27] Electrospray Ionization (ESI) is also a suitable alternative. DART is a soft ionization technique that typically results in easily interpretable mass spectra, often showing the protonated molecule.[26]
-
Mass Analyzer: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain exact mass measurements, which can be used to confirm the elemental composition.[28]
-
Acquisition Mode: Acquire spectra in both positive and negative ion modes to maximize the information obtained.
Conclusion
This guide provides a comprehensive, theoretically-grounded prediction of the NMR, IR, and MS spectra of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene. By following the detailed experimental workflow, researchers can systematically acquire and interpret the necessary data to confirm these predictions and fully characterize the molecule. The interplay of the unique substituents makes this compound an excellent case study for the application of multi-nuclear and multi-technique spectroscopic analysis.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
University of Wisconsin-Madison. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Wikipedia. (n.d.). Direct analysis in real time. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
National Institute of Justice. (2023, December 1). Technical Note – Direct Analysis In Real Time Mass Spectrometry (DART-MS). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Direct Analysis in Real Time Mass Spectrometry (DART-MS). Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
University of Toronto. (n.d.). Direct Analysis in Real Time (DART) Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]
-
ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
Oxford Academic. (n.d.). 13C-NMR CHEMICAL SHIFTS OF DIFLUOROMETHYLENE GROUPS. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 7. acdlabs.com [acdlabs.com]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. fiveable.me [fiveable.me]
- 14. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 18. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 19. edinst.com [edinst.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. r-nmr.eu [r-nmr.eu]
- 23. magritek.com [magritek.com]
- 24. eng.uc.edu [eng.uc.edu]
- 25. Direct analysis in real time - Wikipedia [en.wikipedia.org]
- 26. Technical Note – Direct Analysis In Real Time Mass Spectrometry (DART-MS) | National Institute of Justice [nij.ojp.gov]
- 27. tsapps.nist.gov [tsapps.nist.gov]
- 28. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
